3-Fluoro-2-methoxy-5-nitroaniline
Overview
Description
3-Fluoro-2-methoxy-5-nitroaniline is a useful research compound. Its molecular formula is C7H7FN2O3 and its molecular weight is 186.14 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s structurally similar compound, 4-fluoro-2-methoxy-5-nitroaniline, plays a crucial role in the synthesis of mereletinib , a potent inhibitor of mutant BRAFV600E kinase . This kinase is a protein that sends signals in cells and is involved in cell growth .
Mode of Action
In the synthesis of compounds like mereletinib, similar compounds undergo a series of chemical reactions to introduce specific functional groups, enabling the subsequent formation of the desired molecular structure .
Biochemical Pathways
In the synthesis of mereletinib, the nitro group on the similar compound 4-fluoro-2-methoxy-5-nitroaniline is selectively modified to yield the necessary chemical scaffold .
Result of Action
Similar compounds play a key role in the synthesis of drugs like mereletinib, which inhibit mutant brafv600e kinase, affecting cell growth .
Biochemical Analysis
Biochemical Properties
3-Fluoro-2-methoxy-5-nitroaniline plays a significant role in biochemical reactions, particularly in the synthesis of pharmaceutical intermediates. It interacts with various enzymes and proteins, including those involved in the nitration and acetylation processes. For instance, it is a key building block in the synthesis of osimertinib, a third-generation epidermal growth factor receptor tyrosine kinase inhibitor (EGFR-TKI) used for treating non-small-cell lung carcinomas . The interactions of this compound with these biomolecules are crucial for its function in these biochemical pathways.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its role in the synthesis of osimertinib suggests that it may impact the signaling pathways associated with the epidermal growth factor receptor (EGFR), thereby affecting cell proliferation and survival .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes involved in its metabolic pathways, leading to changes in gene expression. The compound’s nitro group is particularly reactive, allowing it to participate in various electrophilic aromatic substitution reactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term in vitro and in vivo studies are necessary to fully understand these temporal effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses could lead to toxicity or adverse effects. For instance, studies on similar compounds have shown threshold effects where the compound is effective up to a certain concentration, beyond which toxicity is observed .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into active metabolites. These pathways include nitration and acetylation processes, which are essential for its role in synthesizing pharmaceutical intermediates
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . Understanding these transport mechanisms is crucial for optimizing its therapeutic applications.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles, where it can exert its biochemical effects . This localization is essential for its role in cellular processes and therapeutic applications.
Properties
IUPAC Name |
3-fluoro-2-methoxy-5-nitroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FN2O3/c1-13-7-5(8)2-4(10(11)12)3-6(7)9/h2-3H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBLXUSZWFUEGSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1F)[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.